1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Description
Chemical Structure and Properties The compound 1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS: 1353971-67-1, Molecular Formula: C₁₀H₂₀N₂O₂) features a piperidine ring substituted at the 2-position with a 2-aminoethoxymethyl group and an acetyl group at the 1-position. Key properties include:
- Molecular Weight: 200.28 g/mol
- Hydrogen Bond Donors/Acceptors: 1/3
- XLogP3: -0.6 (indicating moderate hydrophilicity)
For example, chloroacetyl chloride intermediates react with piperidine or substituted piperidines in acetonitrile or THF under reflux conditions .
Properties
IUPAC Name |
1-[2-(2-aminoethoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(13)12-6-3-2-4-10(12)8-14-7-5-11/h10H,2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSBTGWZJSITJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1COCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone can be synthesized through several methods. One common approach involves the reaction of 1-(2-chloroethyl)piperidine with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-(2-chloroethyl)piperidine and 2-(2-aminoethoxy)ethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The mixture is heated to reflux for several hours, allowing the nucleophilic substitution to occur, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethanone group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like DMF or THF.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural features.
Mechanism of Action
The mechanism of action of 1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring and amino-ethoxymethyl group allow it to bind to active sites, potentially inhibiting or modulating biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
(a) 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
- Structure : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine.
- Impact : Smaller ring size reduces steric hindrance but may decrease conformational stability. Pyrrolidine derivatives often exhibit altered pharmacokinetics due to differences in ring puckering and hydrogen bonding .
(b) 1-{4-[(2-Aminoethyl)(cyclopropyl)amino]piperidin-1-yl}-ethanone
- Structure: Incorporates a cyclopropyl group on the aminoethyl side chain.
- However, this modification may reduce solubility in aqueous media .
(c) 1-[4-(2-Hydroxy-ethoxy)-piperidin-1-yl]-ethanone
- Structure: Substitutes the amino group with a hydroxyl group in the ethoxy chain.
- Impact: The hydroxyl group increases polarity (TPSA: ~66 Ų), enhancing water solubility but limiting blood-brain barrier penetration compared to the amino analog .
(a) Antimicrobial Activity
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., Compounds 25, 26, 28): Exhibit broad-spectrum antibacterial and antifungal activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Candida albicans. Hydrophobic aryl groups (e.g., 4-chlorophenyl) enhance microbial membrane disruption . Contrast: The absence of a tetrazole ring in 1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone may reduce its antimicrobial potency but improve metabolic stability.
(b) Enzyme Inhibition and Receptor Binding
- Molecular Docking Insights: Hydrophobic interactions dominate ligand-receptor binding in piperidine-ethanone derivatives, with aminoethoxy groups contributing to hydrogen bonding .
Physicochemical and Structural Dynamics
(a) Amide Bond Isomerization
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: Exhibits dual NMR signals at 20°C due to slow amide bond isomerization. The energy barrier for isomerization is ~67 kJ/mol, with a rate constant of 380 s⁻¹ at coalescence temperature .
- Relevance: The ethoxymethyl group in this compound may introduce additional rotational barriers, influencing its conformational flexibility.
Biological Activity
1-[2-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that may influence its interaction with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 200.28 g/mol. The piperidine ring structure is notable for its ability to interact with neurotransmitter systems, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.28 g/mol |
| Structural Features | Piperidine ring, amino group, ethanone moiety |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The amino group can participate in hydrogen bonding, enhancing the compound's affinity for various biological targets. It is hypothesized that the compound may act as an agonist or antagonist depending on the receptor type involved.
Neurotransmitter Interaction
Piperidine derivatives are known for their interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
Antidiabetic Potential
Research indicates that piperidine derivatives can exhibit antidiabetic properties by modulating insulin signaling pathways. Studies have shown that related compounds can improve glucose tolerance and insulin sensitivity in animal models of diabetes .
Case Studies
- Antidepressant Activity : A study examined the effects of piperidine derivatives on depression-like behaviors in rodent models. The results indicated that compounds similar to this compound could significantly reduce depressive symptoms, suggesting potential applications in treating mood disorders.
- Cognitive Enhancement : Another investigation focused on the cognitive-enhancing effects of piperidine derivatives. The study found that these compounds improved memory retention and learning capabilities in mice, likely due to their action on cholinergic systems.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:
| Compound | Biological Activity |
|---|---|
| 1-(4-Hydroxyphenyl)-piperidin-2-one | Analgesic properties |
| N-Methylpiperidine | Solvent and reagent; limited biological activity |
| 4-(2-Hydroxyethyl)piperidine | Used in drug formulations; enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
